
Cobalt;iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and iridium compounds are fascinating due to their unique chemical properties and potential applications in various fields. Cobalt is a transition metal known for its magnetic properties and high melting point, while iridium is a rare, dense metal with significant resistance to corrosion. When combined, cobalt and iridium form compounds that exhibit unique electronic, catalytic, and structural properties, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cobalt-iridium compounds typically involves the use of cobalt and iridium salts as starting materials. One common method is the incipient wetness impregnation technique, where cobalt and iridium precursors are dissolved in a solvent and impregnated onto a support material, followed by drying and calcination . Another method involves the electrospinning-calcination process, where cobalt and iridium salts are electrospun into nanofibers, followed by calcination and reduction .
Industrial Production Methods: In industrial settings, cobalt-iridium compounds are often produced using high-temperature reduction processes. For example, cobalt and iridium oxides can be reduced in a hydrogen atmosphere at elevated temperatures to form the desired alloy . This method ensures high purity and uniformity of the final product, which is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-iridium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and iridium, which can range from -III to +V for iridium and -II to +III for cobalt .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-iridium compounds include hydrogen, oxygen, and various ligands such as phosphines and amines . Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products: The major products formed from the reactions of cobalt-iridium compounds depend on the specific reaction conditions and reagents used. For example, the reduction of cobalt and iridium oxides in a hydrogen atmosphere typically yields metallic cobalt-iridium alloys .
Applications De Recherche Scientifique
Cobalt-iridium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation . In biology and medicine, cobalt-iridium compounds are being explored for their potential as anticancer agents due to their ability to induce reactive oxygen species and cause DNA damage . In industry, these compounds are used in high-performance water electrolysis for hydrogen production .
Mécanisme D'action
The mechanism of action of cobalt-iridium compounds varies depending on their application. In catalytic reactions, the compounds often function by facilitating electron transfer between reactants, thereby lowering the activation energy of the reaction . In biological applications, cobalt-iridium compounds can induce oxidative stress in cells by generating reactive oxygen species, leading to cell death .
Comparaison Avec Des Composés Similaires
Cobalt-iridium compounds share similarities with other transition metal compounds, such as those of rhodium and platinum. they exhibit unique properties due to the combination of cobalt’s magnetic characteristics and iridium’s resistance to corrosion . Similar compounds include cobalt-rhodium and cobalt-platinum alloys, which also have applications in catalysis and materials science .
Conclusion
Cobalt-iridium compounds are a unique class of materials with diverse applications in chemistry, biology, medicine, and industry. Their preparation methods, chemical reactivity, and mechanisms of action make them valuable for scientific research and industrial processes. By understanding the properties and potential of these compounds, researchers can continue to develop innovative applications and technologies.
Propriétés
Numéro CAS |
828940-89-2 |
|---|---|
Formule moléculaire |
Co5Ir2 |
Poids moléculaire |
679.10 g/mol |
Nom IUPAC |
cobalt;iridium |
InChI |
InChI=1S/5Co.2Ir |
Clé InChI |
AUCLPTPBBWPBOD-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Co].[Co].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


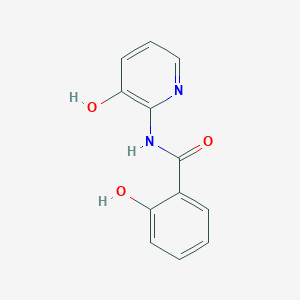
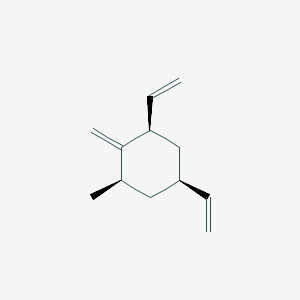
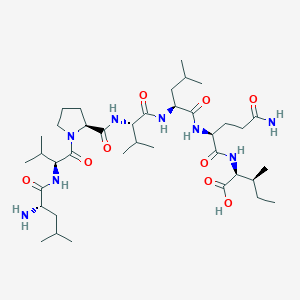
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)

![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
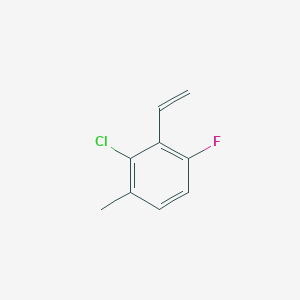


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)
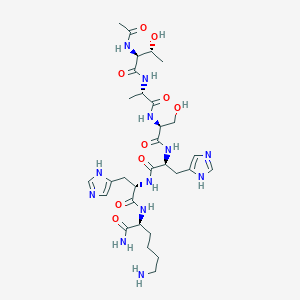
![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)

